(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a chlorophenyl group, a tetrahydrothiophenyl group, and a piperidinyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an amine precursor.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acrylamide backbone with a 2-chlorophenyl group, often using a chlorophenyl halide and a suitable base.
Attachment of the tetrahydrothiophenyl group: This can be done through a nucleophilic substitution reaction, where the tetrahydrothiophenyl group is introduced to the piperidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to alter its chemical properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-bromophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(E)-3-(2-fluorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide: Contains a fluorophenyl group.
(E)-3-(2-methylphenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide: Features a methylphenyl group.
Uniqueness
(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the tetrahydrothiophenyl and piperidinyl groups also contributes to its distinct properties.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2OS/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-6,15,17H,7-14H2,(H,21,23)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXERZARCKDELAV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.